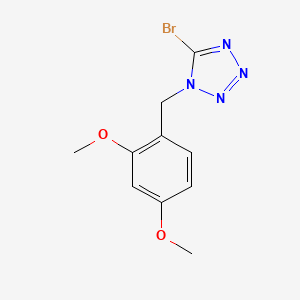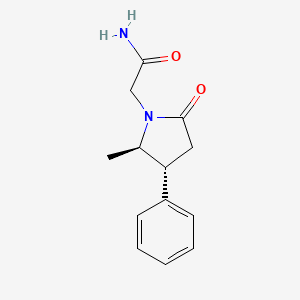
(2R,3R)-E1R
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-E1R、別名(2R,3R)-2,3-ブタンジオールは、2つのキラル中心を持つキラルジオールです。この化合物は、2,3-ブタンジオールの3つの立体異性体の1つであり、他の異性体には(2S,3S)-2,3-ブタンジオールとメソ-2,3-ブタンジオールがあります。(2R,3R)-2,3-ブタンジオールは、医薬品、農業、化学合成など、さまざまな分野での用途で知られています。
準備方法
合成経路と反応条件
(2R,3R)-2,3-ブタンジオールは、Serratia marcescensやPichia pastorisなどの微生物の遺伝子改変株を用いた微生物発酵により合成することができます。発酵プロセスでは、制御された条件下で、グルコースやその他の炭素源を(2R,3R)-2,3-ブタンジオールに変換します。 例えば、遺伝子改変されたPichia pastoris株は、グルコースを原料として、高い光学純度の(2R,3R)-2,3-ブタンジオールを生産することができます .
工業生産方法
(2R,3R)-2,3-ブタンジオールの工業生産は、通常、流加式発酵プロセスで行われます。pH、撹拌速度、通気速度などの発酵条件は、製品の収率と純度を最大限に高めるために最適化されます。 Pichia pastorisを用いた流加式発酵で達成された(2R,3R)-2,3-ブタンジオールの最高力価は45 g/Lでした .
化学反応解析
反応の種類
(2R,3R)-2,3-ブタンジオールは、酸化、還元、置換など、さまざまな化学反応を起こします。
一般的な試薬と条件
酸化: (2R,3R)-2,3-ブタンジオールは、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて、ジアセチルまたはアセトインを形成するように酸化することができます。
還元: (2R,3R)-2,3-ブタンジオールの還元により、水素化リチウムアルミニウムなどの還元剤を用いて、ブタン-2,3-ジオールを得ることができます。
置換: ハロゲン化反応では、塩化チオニルや三臭化リンなどの試薬を用いて、ヒドロキシル基をハロゲンで置換することができます。
主要な生成物
酸化: ジアセチル、アセトイン
還元: ブタン-2,3-ジオール
置換: 2,3-ジブロモブタンなどのハロゲン化誘導体
化学反応の分析
Types of Reactions
(2R,3R)-2,3-butanediol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: (2R,3R)-2,3-butanediol can be oxidized to form diacetyl or acetoin using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of (2R,3R)-2,3-butanediol can yield butane-2,3-diol using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can substitute hydroxyl groups with halogens using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Diacetyl, acetoin
Reduction: Butane-2,3-diol
Substitution: Halogenated derivatives such as 2,3-dibromobutane
科学的研究の応用
(2R,3R)-2,3-ブタンジオールは、科学研究において多くの用途があります。
化学: 光学活性化合物の合成のためのキラルビルディングブロックとして使用されます。
生物学: 他の生物活性分子の生合成の前駆体として役立ちます。
医学: 薬剤製剤や医薬品中間体としての可能性について調査されています。
作用機序
(2R,3R)-2,3-ブタンジオールの作用機序は、さまざまな分子標的や経路との相互作用を伴います。例えば、微生物系では、代謝経路に関与する酵素の基質として作用し、他の代謝産物の生成につながることがあります。化学反応においては、キラル中心が生成される生成物の立体化学を決定する上で重要な役割を果たします。
類似化合物との比較
類似化合物
- (2S,3S)-2,3-ブタンジオール
- メソ-2,3-ブタンジオール
独自性
(2R,3R)-2,3-ブタンジオールは、その特定の立体化学のために独自であり、立体異性体と比較して異なる物理的および化学的特性を与えています。 例えば、キラル合成におけるその光学活性と反応性は、不斉合成やその他の用途において貴重な化合物となっています .
特性
IUPAC Name |
2-[(2R,3R)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGRWYMPQCQTHD-KOLCDFICSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CC(=O)N1CC(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2631671.png)

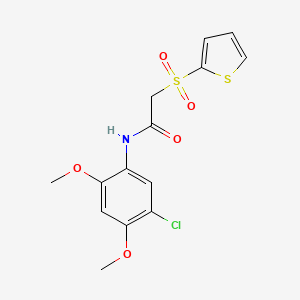
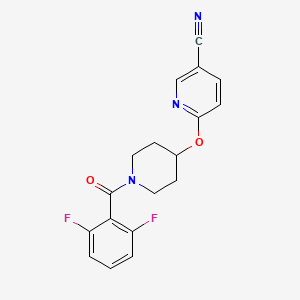

![5-[(2-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2631679.png)
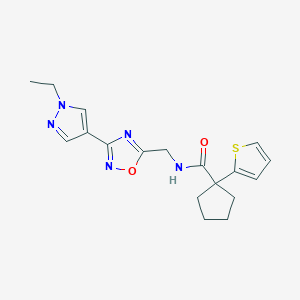
![2,4,5-trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2631683.png)

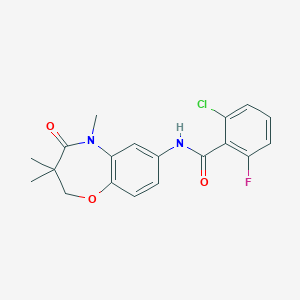


![N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2631693.png)
